molecular formula C13H21N3OSi B8616839 1-(2-trimethylsilylethoxymethyl)indazol-6-amine

1-(2-trimethylsilylethoxymethyl)indazol-6-amine

Cat. No.: B8616839
M. Wt: 263.41 g/mol
InChI Key: ANPKSELAPHCLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is a synthetic organic compound with the molecular formula C13H21N3OSi. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-trimethylsilylethoxymethyl)indazol-6-amine typically involves the protection of functional groups and the formation of the indazole core. One common method includes the use of 2-(trimethylsilyl)ethoxymethyl chloride as a protecting group for amines, alcohols, and phenols . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is unique due to its specific functional groups and the position of the amine group on the indazole core.

Properties

Molecular Formula

C13H21N3OSi

Molecular Weight

263.41 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)indazol-6-amine

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-13-8-12(14)5-4-11(13)9-15-16/h4-5,8-9H,6-7,10,14H2,1-3H3

InChI Key

ANPKSELAPHCLAQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (19.2 g, 65.4 mmol) and Pd\C (10 wt %, 1.920 g) were combined in MeOH (60 mL). The mixture was allowed to stir under an atmosphere of H2 at ambient pressure and at rt for about 18 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by column chromatography (silica gel, 10:1 Hex/EtOAc) to give 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (12.3 g, 71%): LC/MS (Table 2, Method h) Rt=2.09 min; MS m/z: 264 (M+H)+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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